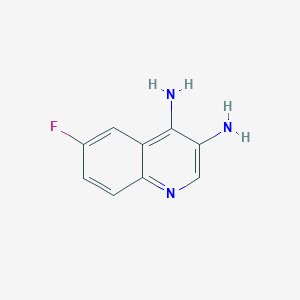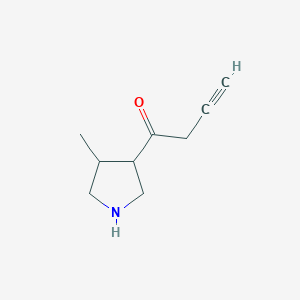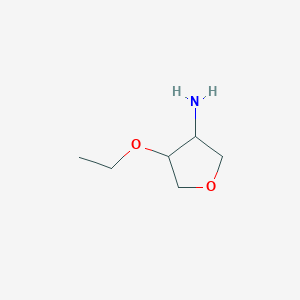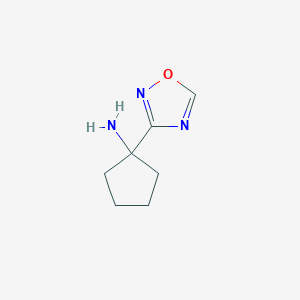
5-(3,5-Dioxopiperazin-1-yl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-Dioxopiperazin-1-yl)furan-2-carbaldehyde is a unique chemical compound characterized by its furan and piperazine rings. This compound has a molecular weight of 208.17 g/mol and is known for its high purity and versatility in various research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dioxopiperazin-1-yl)furan-2-carbaldehyde typically involves multi-component condensation reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux in acetic acid . This method yields the desired compound in good to high yields and short reaction times.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component condensation and the use of efficient synthetic protocols are likely employed to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3,5-Dioxopiperazin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the furan ring.
Wissenschaftliche Forschungsanwendungen
5-(3,5-Dioxopiperazin-1-yl)furan-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its antiviral activity, particularly against SARS-CoV-2.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(3,5-Dioxopiperazin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. For instance, its antiviral activity against SARS-CoV-2 is attributed to its ability to inhibit the main protease of the virus, thereby preventing viral replication . The compound’s antibacterial properties are linked to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxymethylfuran-2-carbaldehyde: Known for its use in the synthesis of biodegradable polymers.
Furan-2,5-dicarbaldehyde: Utilized in the production of polyamides and other polymers.
Uniqueness
5-(3,5-Dioxopiperazin-1-yl)furan-2-carbaldehyde stands out due to its dual ring structure, which imparts unique chemical reactivity and biological activity. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications make it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C9H8N2O4 |
|---|---|
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
5-(3,5-dioxopiperazin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O4/c12-5-6-1-2-9(15-6)11-3-7(13)10-8(14)4-11/h1-2,5H,3-4H2,(H,10,13,14) |
InChI-Schlüssel |
NIYPBOLFZGRCKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=O)CN1C2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


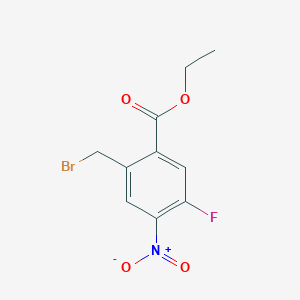
![{[2-(Chloromethyl)-3-methylbutoxy]methyl}benzene](/img/structure/B13185619.png)

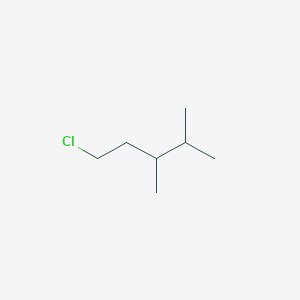
![2-[1-(Aminomethyl)cyclopropyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B13185637.png)
![2-Phenyl-5-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B13185640.png)


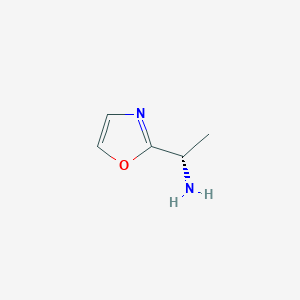
![1-[3-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13185666.png)
